7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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Overview
Description
7-Chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multiple steps, starting with the construction of the benzothiazepine core. One common approach is the cyclization of a suitable precursor containing the benzothiazepine skeleton. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has shown potential as a bioactive molecule
Medicine: The compound's biological activity suggests potential therapeutic applications. It may be explored for its effects on specific diseases or conditions, such as inflammation, cancer, or microbial infections.
Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various formulations.
Mechanism of Action
The mechanism by which 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
7-Chloro-5-(2,3-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
7-Chloro-5-(4-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
7-Chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Uniqueness: Compared to similar compounds, this compound stands out due to its specific substitution pattern on the benzyl group
Properties
IUPAC Name |
7-chloro-5-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NOS/c17-11-2-4-15-14(8-11)20(16(21)5-6-22-15)9-10-1-3-12(18)13(19)7-10/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSVTUVKFDFHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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